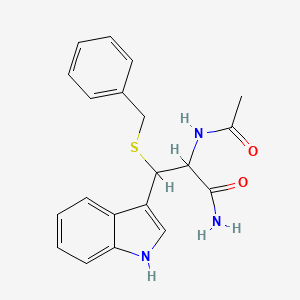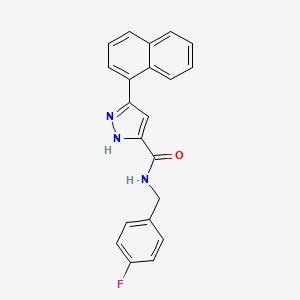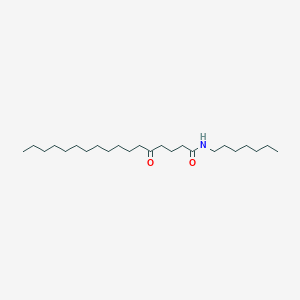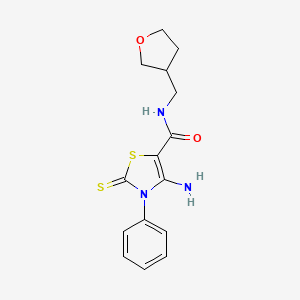
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group at the alpha position and a benzylsulfanyl group at the beta position of the tryptophanamide molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide typically involves the acetylation of tryptophan followed by the introduction of the benzylsulfanyl group. The process begins with the protection of the amino group of tryptophan using an acetyl group. This is achieved by reacting tryptophan with acetic anhydride in the presence of a base such as pyridine. The resulting Nalpha-acetyltryptophan is then subjected to a nucleophilic substitution reaction with benzylsulfanyl chloride to introduce the benzylsulfanyl group at the beta position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.
Substitution: The acetyl and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzylsulfanyl chloride, acetic anhydride, pyridine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deprotected tryptophan derivatives
Substitution: Various substituted tryptophan derivatives
科学的研究の応用
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The benzylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Nalpha-acetyl-beta-(benzylsulfanyl)tryptophanamide can be compared with other similar compounds, such as:
Nalpha-acetyltryptophanamide: Lacks the benzylsulfanyl group, resulting in different chemical properties and biological activities.
Nalpha-acetyl-beta-(methylsulfanyl)tryptophanamide: Contains a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and target specificity.
Nalpha-acetyl-beta-(ethylsulfanyl)tryptophanamide: Features an ethylsulfanyl group, which affects its chemical behavior and biological effects.
The uniqueness of this compound lies in the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C20H21N3O2S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
2-acetamido-3-benzylsulfanyl-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2S/c1-13(24)23-18(20(21)25)19(26-12-14-7-3-2-4-8-14)16-11-22-17-10-6-5-9-15(16)17/h2-11,18-19,22H,12H2,1H3,(H2,21,25)(H,23,24) |
InChIキー |
VMTYEVYVBMOCJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C(C1=CNC2=CC=CC=C21)SCC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)
![Ethyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12495468.png)
![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)

![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)
![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)

